![molecular formula C₈H₁₅NO₂ B1140181 (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one CAS No. 160141-20-8](/img/structure/B1140181.png)
(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of morpholine derivatives involves a range of chemical reactions, with methodologies tailored to produce compounds with specific structural features. For instance, a study by Kotan & Yüksek (2016) detailed the synthesis of a morpholine derivative through reactions involving morpholine, formaldehyde, and specific precursors, optimized using theoretical methods including B3LYP/6-31G(d,p) and HF/6-31G(d,p) basis sets (Kotan & Yüksek, 2016). Similarly, Dave & Sasaki (2004) described the enantioselective synthesis of O-protected trans-3,5-bis(hydroxymethyl)morpholines, demonstrating a facile route to disubstituted morpholines with excellent optical purity (Dave & Sasaki, 2004).
Molecular Structure Analysis
The molecular structure of morpholine derivatives, including (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one, is crucial in determining their chemical behavior and potential applications. Theoretical and spectroscopic studies, such as those conducted by Kotan & Yüksek (2016), provide valuable insights into the structural characteristics of these compounds, including bond angles, bond lengths, and NMR isotropic shift values (Kotan & Yüksek, 2016).
Chemical Reactions and Properties
Morpholine derivatives participate in various chemical reactions, influenced by their functional groups and molecular structure. Chisholm et al. (2006) explored the ring-opening polymerization of morpholine-2,5-dione derivatives, highlighting the complexity of reactions involving these compounds and the formation of kinetically-inert products (Chisholm et al., 2006).
Physical Properties Analysis
The physical properties of morpholine derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in various fields. These properties are often determined through experimental analysis and can be influenced by the specific substituents and stereochemistry of the compound.
Chemical Properties Analysis
The chemical properties of (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one, such as reactivity with other chemicals, stability under different conditions, and acidity or basicity, are determined by its molecular structure and functional groups. Studies like those conducted by Kotan & Yüksek (2016) and Dave & Sasaki (2004) provide foundational knowledge on the chemical behavior of morpholine derivatives (Kotan & Yüksek, 2016); (Dave & Sasaki, 2004).
科学的研究の応用
Neurokinin-1 Receptor Antagonists
One significant application involves the synthesis of neurokinin-1 (NK-1) receptor antagonists, which are compounds showing promise in pre-clinical tests relevant to clinical efficacy in treating conditions such as emesis and depression. These antagonists, like the morpholinone derivatives, are designed to be orally active with a high affinity for the h-NK(1) receptor, demonstrating long central durations of action. Their solubility and effectiveness in pre-clinical models mark them as potential therapeutic agents (Harrison et al., 2001).
Structural and Crystallographic Studies
The structural and crystallographic analysis of morpholine derivatives, through methods like X-ray structural examination, provides insights into the molecular architecture and the influence of substituents on the molecule's properties. For example, the study of 2,3-dimethyl-5-(2′-methylprop-1′-enyl)-6-(morpholyl-4′-carbonyl)-cyclohex-3-en-1-carboxylic acid offers detailed information on the molecular conformation, stabilizing interactions, and crystal packing, which are essential for understanding the chemical behavior and potential applications of these compounds (Mironova et al., 2012).
Polymerization and Material Science
In material science, the study of morpholine derivatives extends to the polymerization processes, where compounds like morpholine-2,5-dione derivatives are investigated for their reactivity and the formation of polymers or oligomers. This research provides valuable knowledge on creating new materials with specific properties, such as biodegradable polymers or novel polymeric structures with unique mechanical and chemical properties (Chisholm et al., 2006).
Chiral Reagents and Building Blocks
The enantioselective synthesis of morpholine derivatives, such as O-protected trans-3,5-bis(hydroxymethyl)morpholines, is crucial for generating chiral reagents and building blocks. These compounds are essential for asymmetric synthesis, a cornerstone of modern organic chemistry, enabling the production of enantiomerically pure substances with applications in pharmaceuticals, agrochemicals, and fine chemicals (Dave & Sasaki, 2004).
Safety And Hazards
The safety and hazards analysis involves understanding the compound’s toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) often provide this information7.
将来の方向性
Future directions could involve exploring new synthesis methods, finding new applications for the compound, or studying its biological activity in more detail8.
Please note that the availability of this information depends on how extensively the compound has been studied. For a less-known compound, some of this information might not be available. It’s always a good idea to consult a chemistry professional or a trusted database for specific information.
特性
IUPAC Name |
(5S)-5-[(2S)-butan-2-yl]morpholin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-6(2)7-4-11-5-8(10)9-7/h6-7H,3-5H2,1-2H3,(H,9,10)/t6-,7+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIZBQWGMLASCM-NKWVEPMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1COCC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1COCC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[2-(Hydroxypropyl-d6] Adenine](/img/structure/B1140098.png)
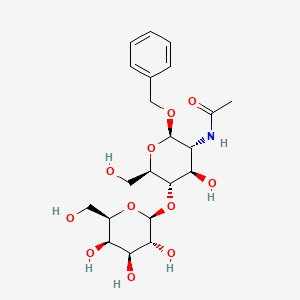
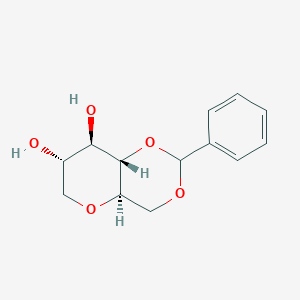
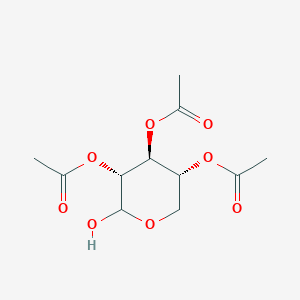
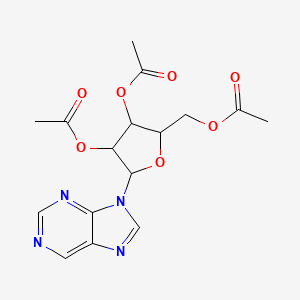
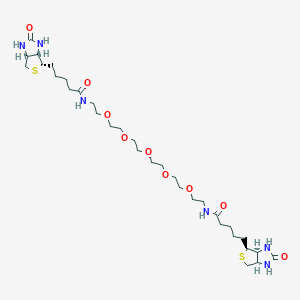
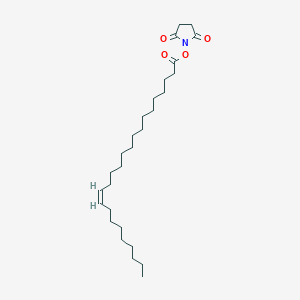
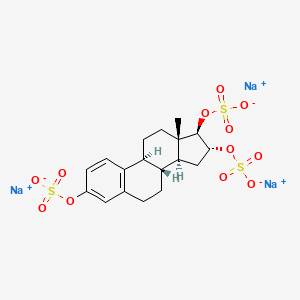
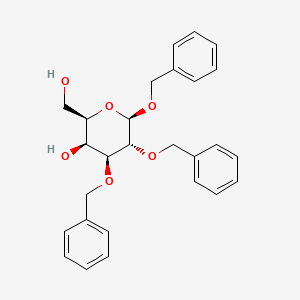
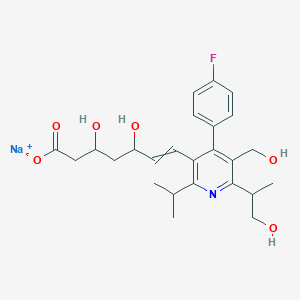
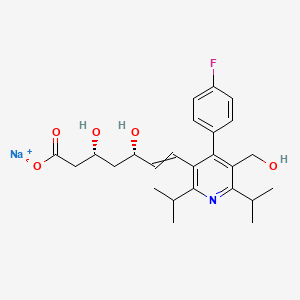
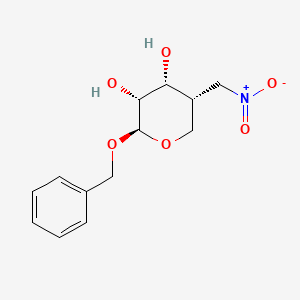
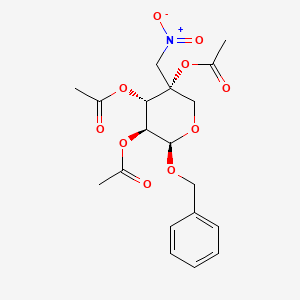
![(3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-(phenylthio)butyl]-N-(1,1-dimethylethyl)decahydro-3-isoquinolinecarboxamide](/img/structure/B1140121.png)